molecular formula C18H19F3N2O3S2 B2819607 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1105236-49-4

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2819607
CAS No.: 1105236-49-4
M. Wt: 432.48
InChI Key: CCQQNCGVDIQWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is achieved through an acylation reaction using 2-(trifluoromethyl)phenylacetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene sulfonyl group and the trifluoromethyl-substituted phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-chlorophenyl)acetamide
  • 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S2/c19-18(20,21)14-7-1-2-8-15(14)22-16(24)12-13-6-3-4-10-23(13)28(25,26)17-9-5-11-27-17/h1-2,5,7-9,11,13H,3-4,6,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQNCGVDIQWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.